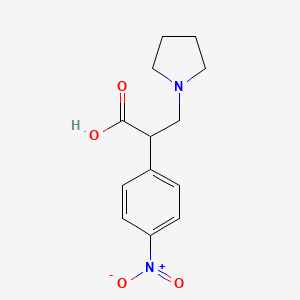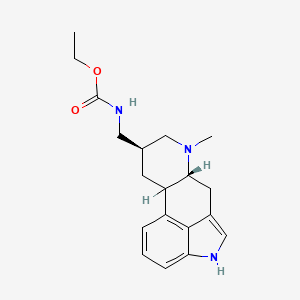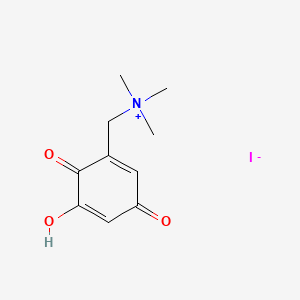
4,4a,5,6-Tetrahydro-4a-methyl-benzo(h)cinnolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4a,5,6-Tetrahydro-4a-methyl-benzo(h)cinnolin-3(2H)-one is a heterocyclic compound that belongs to the cinnoline family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a,5,6-Tetrahydro-4a-methyl-benzo(h)cinnolin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: This method involves the reaction of hydrazine with a suitable diketone or aldehyde under acidic or basic conditions.
Reduction of nitro derivatives: Nitro compounds can be reduced to amines, which then undergo cyclization to form the cinnoline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,4a,5,6-Tetrahydro-4a-methyl-benzo(h)cinnolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the cinnoline core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,4a,5,6-Tetrahydro-4a-methyl-benzo(h)cinnolin-3(2H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnoline: The parent compound of the cinnoline family.
Quinoline: A structurally similar compound with a nitrogen atom in the ring.
Isoquinoline: Another similar compound with different nitrogen placement.
Uniqueness
4,4a,5,6-Tetrahydro-4a-methyl-benzo(h)cinnolin-3(2H)-one is unique due to its specific substitution pattern and the presence of the tetrahydro and methyl groups, which may confer distinct chemical and biological properties.
Propriétés
| 104107-02-0 | |
Formule moléculaire |
C13H14N2O |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
4a-methyl-2,4,5,6-tetrahydrobenzo[h]cinnolin-3-one |
InChI |
InChI=1S/C13H14N2O/c1-13-7-6-9-4-2-3-5-10(9)12(13)15-14-11(16)8-13/h2-5H,6-8H2,1H3,(H,14,16) |
Clé InChI |
XXPJSJVCOUWWCD-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3=CC=CC=C3C1=NNC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine](/img/structure/B12801369.png)



